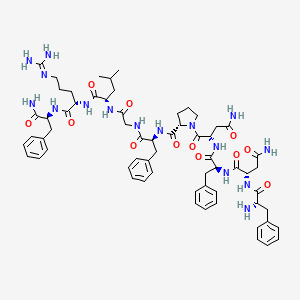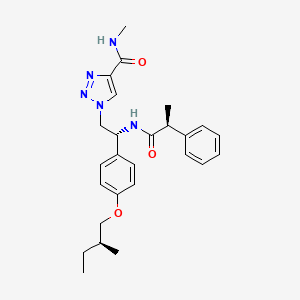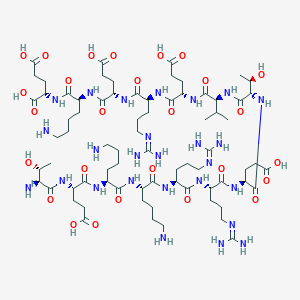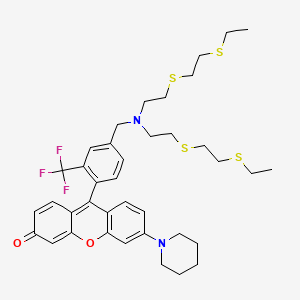
Copper probe CF4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper probe CF4, also known as Copper Fluor-4, is a copper-specific fluorescent probe based on a rhodol dye scaffold. It is designed to selectively detect cuprous copper ions (Cu⁺) in biological systems. This probe exhibits high selectivity for copper over other metal ions such as zinc and iron, making it a valuable tool for studying copper’s role in various biological processes .
准备方法
The synthesis of Copper probe CF4 involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxyhypoxidone, paraformaldehyde, and proline.
Mannich Reaction: These starting materials undergo a one-step Mannich reaction to form the fluorescent probe.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a reliable route for its preparation.
化学反应分析
Copper probe CF4 undergoes several types of chemical reactions:
Oxidation-Reduction Reactions: The probe can participate in redox reactions due to the redox-active nature of copper.
Coordination Reactions: this compound forms coordination complexes with copper ions.
Common reagents and conditions used in these reactions include:
Reagents: Copper ions (Cu⁺ or Cu²⁺), pyrophosphate, and alkaline phosphatase.
Conditions: Physiological pH range (6-8), room temperature, and aqueous solutions
The major products formed from these reactions are the fluorescent complexes of this compound with copper ions.
科学研究应用
作用机制
相似化合物的比较
Copper probe CF4 is unique due to its high selectivity for cuprous copper ions and its stability in physiological pH ranges. Similar compounds include:
Copper Fluor-3: Another copper-specific fluorescent probe with similar selectivity but different structural properties.
Copper Fluor-5: A probe with enhanced sensitivity for detecting lower concentrations of copper ions.
This compound stands out due to its balance of selectivity, stability, and ease of use in various research applications.
属性
分子式 |
C38H47F3N2O2S4 |
|---|---|
分子量 |
749.1 g/mol |
IUPAC 名称 |
9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |
InChI |
InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |
InChI 键 |
IWSHBHVMVNQFGF-UHFFFAOYSA-N |
规范 SMILES |
CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
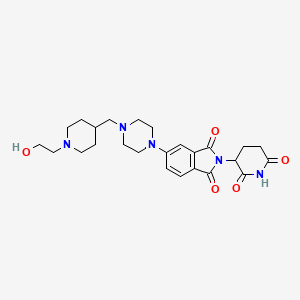

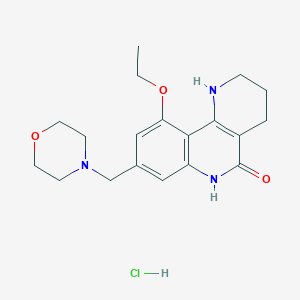
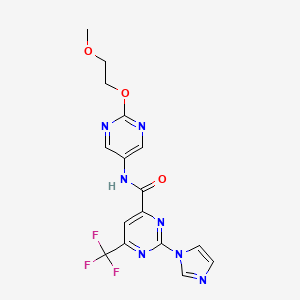
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)



